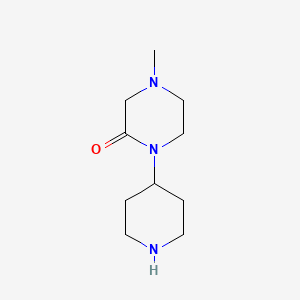
4-Methyl-1-(piperidin-4-yl)piperazin-2-one
描述
4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features, including a piperazine ring substituted with a methyl and a piperidinyl group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 206.29 g/mol. The compound's structure is characterized by:
- A piperazine ring
- A methyl group at the 4-position
- A piperidinyl substituent at the 1-position
This configuration contributes to its interaction with various biological targets.
Research indicates that compounds with similar structures can interact with specific protein targets, notably the serine/threonine-protein kinase B-Raf , which plays a crucial role in cell signaling pathways. The mode of action typically involves non-covalent interactions that alter the conformation and activity of target proteins, leading to changes in cellular signaling and function.
Target Proteins
- Dopamine Receptors : The compound has been explored for its affinity towards dopamine receptors, particularly D2 receptors, which are significant in neuropharmacology and the treatment of disorders like schizophrenia and Parkinson's disease.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study demonstrated that derivatives of this compound could serve as probes for mapping dopamine receptor binding sites, indicating its relevance in neuropharmacology.
- Antitumor Research :
-
Pharmacokinetics :
- Piperazine derivatives are known to modulate pharmacokinetic properties, enhancing drug efficacy through improved bioavailability and reduced side effects.
科学研究应用
Medicinal Chemistry
4-Methyl-1-(piperidin-4-yl)piperazin-2-one is primarily studied for its interactions with various biological targets, particularly in the context of neurological disorders. Its derivatives are being investigated for their potential use in:
- Dopamine Receptor Modulation : Research indicates that derivatives of this compound may interact with dopamine D2 receptors, which play a crucial role in the treatment of conditions such as schizophrenia and Parkinson's disease. These interactions are significant for understanding the mechanisms underlying these disorders and developing targeted therapies.
- Antidepressant Development : Piperidine derivatives have shown promise in the development of antidepressant drugs. The structural characteristics of this compound contribute to its potential efficacy in modulating mood disorders.
Antimicrobial and Antiviral Activities
The compound has also been explored for its antimicrobial and antiviral properties:
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial effects against resistant strains of pathogens, making them candidates for further development in treating infections.
- Antiviral Research : The piperidine structure is associated with antiviral activity, suggesting that this compound could be beneficial in developing antiviral agents.
Synthetic Applications
In addition to its biological applications, this compound serves as a valuable reagent and building block in synthetic organic chemistry:
- Chemical Synthesis : It is utilized in the synthesis of various complex molecules due to its unique structural features, which allow for modifications that can lead to new compounds with desirable properties.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Dopamine Receptor Binding | Investigated binding affinity at D2 receptors; potential therapeutic implications for neuropsychiatric disorders. | |
| Antimicrobial Efficacy | Evaluated against resistant strains; demonstrated significant activity. | |
| Synthesis Techniques | Developed methods for synthesizing derivatives with improved pharmacological profiles. |
属性
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHSWQWNHWKDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














